molecular formula C9H14BrNOS B15253241 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol

3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B15253241
M. Wt: 264.18 g/mol
InChI Key: LHNUQJIHKWOISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound with the molecular formula C₈H₁₂BrNOS. This compound features a bromothiophene moiety, which is a sulfur-containing heterocycle, and an amino alcohol group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 3-bromothiophene.

    Grignard Reaction: The 3-bromothiophene undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding organomagnesium compound.

    Addition of Amino Alcohol: The organomagnesium compound is then reacted with 2,2-dimethylpropan-1-ol in the presence of a suitable catalyst to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromothiophene moiety can be reduced to form thiophene derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOMe) can be used under basic conditions.

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds with biological macromolecules, while the bromothiophene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    3-Amino-1-(3-fluorothiophen-2-yl)-2,2-dimethylpropan-1-ol: Similar structure but with a fluorine atom instead of bromine.

    3-Amino-1-(3-iodothiophen-2-yl)-2,2-dimethylpropan-1-ol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol lies in its bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. The combination of the bromothiophene moiety and the amino alcohol group provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

IUPAC Name

3-amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C9H14BrNOS/c1-9(2,5-11)8(12)7-6(10)3-4-13-7/h3-4,8,12H,5,11H2,1-2H3

InChI Key

LHNUQJIHKWOISB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=C(C=CS1)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.